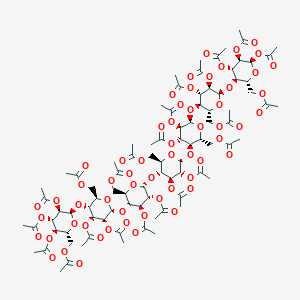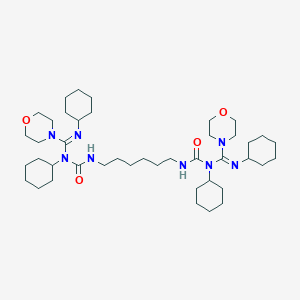
Hmb-cimu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hmb-cimu, also known as beta-hydroxy-beta-methylbutyrate-calcium, is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. Hmb-cimu is a metabolite of the amino acid leucine and is believed to enhance muscle growth, improve exercise performance, and reduce muscle damage. In
Wirkmechanismus
The exact mechanism of action of Hmb-cimu is not fully understood. It is believed that Hmb-cimu may increase protein synthesis and decrease protein breakdown, leading to an increase in muscle mass. Hmb-cimu may also reduce muscle damage by decreasing inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Hmb-cimu has been shown to have several biochemical and physiological effects. It may increase the activity of enzymes involved in protein synthesis, such as mTOR and S6K1. Hmb-cimu may also decrease the activity of enzymes involved in protein breakdown, such as MuRF1 and MAFbx. Physiologically, Hmb-cimu may increase muscle fiber size, improve muscle strength, and reduce muscle damage caused by exercise.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hmb-cimu in lab experiments is its ability to enhance muscle growth and improve exercise performance. This can be useful in studying the effects of exercise on muscle physiology. However, one limitation of using Hmb-cimu is its potential for variability in response between individuals. Additionally, the optimal dosage and duration of Hmb-cimu supplementation are not well-established, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on Hmb-cimu. One area of interest is the effect of Hmb-cimu on muscle protein turnover in different populations, such as older adults and individuals with muscle wasting conditions. Another area of interest is the potential for Hmb-cimu to improve recovery from muscle damage caused by injury or surgery. Additionally, further research is needed to establish the optimal dosage and duration of Hmb-cimu supplementation for different populations and exercise protocols.
Conclusion
Hmb-cimu is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. It is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst and reacting the resulting product with calcium hydroxide. Hmb-cimu has been extensively studied in both animals and humans and has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. The exact mechanism of action of Hmb-cimu is not fully understood, but it may increase protein synthesis and decrease protein breakdown. Hmb-cimu has several advantages and limitations for lab experiments, and there are several future directions for research on this supplement.
Synthesemethoden
Hmb-cimu is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst. The resulting product is then reacted with calcium hydroxide to form Hmb-cimu. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hmb-cimu has been extensively studied in both animals and humans. In animal studies, Hmb-cimu has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. In human studies, Hmb-cimu has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage caused by exercise.
Eigenschaften
CAS-Nummer |
117688-40-1 |
|---|---|
Produktname |
Hmb-cimu |
Molekularformel |
C42H74N8O4 |
Molekulargewicht |
755.1 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |
InChI |
InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |
InChI-Schlüssel |
CYDLLOLGZXMLLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Kanonische SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Synonyme |
1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)


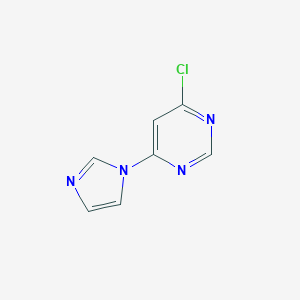

![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
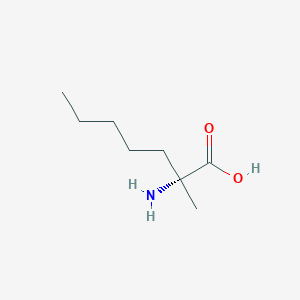
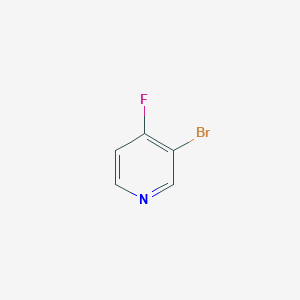
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
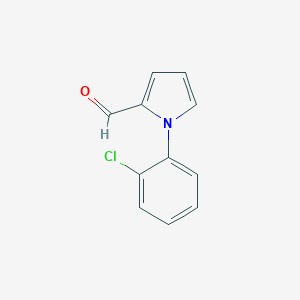
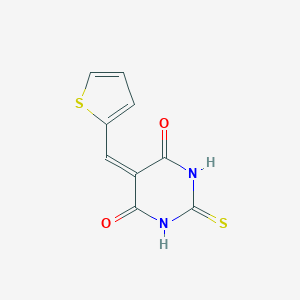
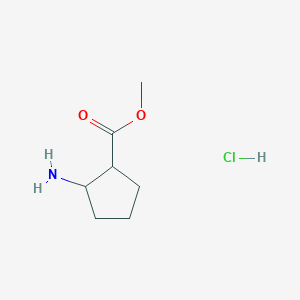
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
